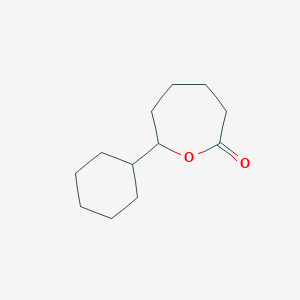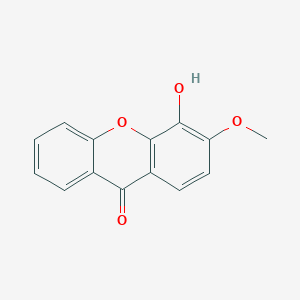![molecular formula C9H12N2O2S2 B14679808 3-[(4-Aminophenyl)disulfanyl]-L-alanine CAS No. 32933-99-6](/img/structure/B14679808.png)
3-[(4-Aminophenyl)disulfanyl]-L-alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-Aminophenyl)disulfanyl]-L-alanine is a chemical compound with the molecular formula C9H12N2O2S2 It is characterized by the presence of a disulfide bond linking a 4-aminophenyl group to an L-alanine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Aminophenyl)disulfanyl]-L-alanine typically involves the formation of the disulfide bond between 4-aminophenyl and L-alanine. One common method is the oxidative coupling of thiol precursors. For instance, 4-aminothiophenol can be reacted with L-alanine under oxidative conditions to form the desired disulfide bond. The reaction can be carried out using oxidizing agents such as hydrogen peroxide or iodine in the presence of a base like sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-[(4-Aminophenyl)disulfanyl]-L-alanine can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to yield the corresponding thiols.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine, or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Acyl chlorides or alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Acylated or alkylated derivatives.
Aplicaciones Científicas De Investigación
3-[(4-Aminophenyl)disulfanyl]-L-alanine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in redox biology due to the presence of the disulfide bond.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-[(4-Aminophenyl)disulfanyl]-L-alanine involves its ability to undergo redox reactions due to the disulfide bond. This bond can be reduced to form thiols, which can then participate in various biochemical pathways. The compound may interact with molecular targets such as enzymes or receptors, modulating their activity through redox mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
- 3,3’-Dithiobis[benzenamine]
- 3,3’-Diaminodiphenyl Disulfide
- Bis(3-aminophenyl) Disulfide
Uniqueness
3-[(4-Aminophenyl)disulfanyl]-L-alanine is unique due to the presence of the L-alanine moiety, which imparts specific stereochemical properties and potential biological activity. This distinguishes it from other disulfide-containing compounds that may lack this amino acid component.
Propiedades
Número CAS |
32933-99-6 |
|---|---|
Fórmula molecular |
C9H12N2O2S2 |
Peso molecular |
244.3 g/mol |
Nombre IUPAC |
(2R)-2-amino-3-[(4-aminophenyl)disulfanyl]propanoic acid |
InChI |
InChI=1S/C9H12N2O2S2/c10-6-1-3-7(4-2-6)15-14-5-8(11)9(12)13/h1-4,8H,5,10-11H2,(H,12,13)/t8-/m0/s1 |
Clave InChI |
OLXFRMPFWJNQFO-QMMMGPOBSA-N |
SMILES isomérico |
C1=CC(=CC=C1N)SSC[C@@H](C(=O)O)N |
SMILES canónico |
C1=CC(=CC=C1N)SSCC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bicyclo[2.2.1]hept-2-ene, 5-ethenyl-5-methyl-](/img/structure/B14679730.png)
![2-Thiophenethiol, 3-[(cyclohexylimino)methyl]-5-ethyl-](/img/structure/B14679733.png)
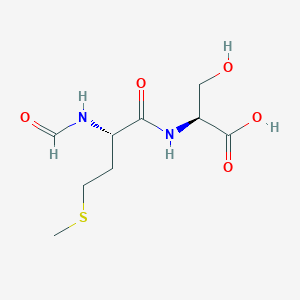
![2,2,2-Trifluoro-N-[1-(4-hydroxyphenyl)propan-2-yl]acetamide](/img/structure/B14679751.png)
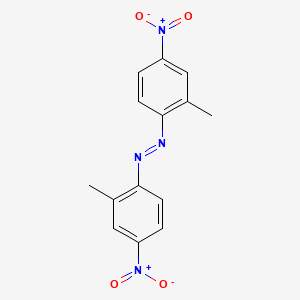
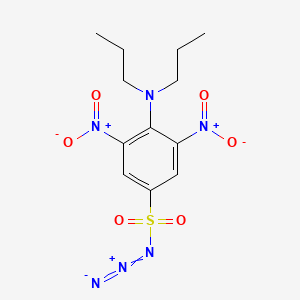
![Cyclopropanecarbonitrile, 1-(p-bromophenyl)-2-[p-(dimethylamino)phenyl]-](/img/structure/B14679778.png)
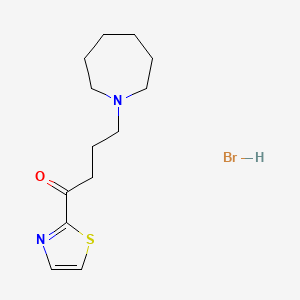
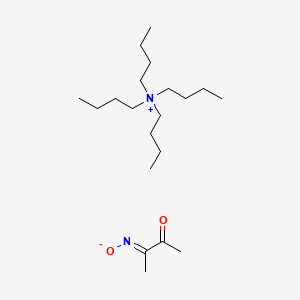

![2-[(2-Chlorophenanthridin-6-yl)amino]ethanol](/img/structure/B14679795.png)
![2-[(E)-2-phenylethenyl]benzo[c]phenanthrene](/img/structure/B14679803.png)
